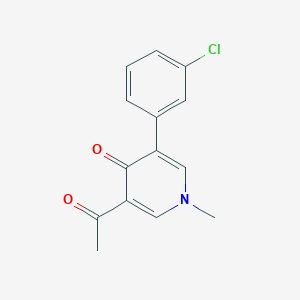![molecular formula C14H10Cl3N5 B8599236 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8599236.png)
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole core, a pyrimidine ring, and an azetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines.
Formation of the Azetidine Moiety: The azetidine ring can be introduced through a cyclization reaction involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the pyrimidine and azetidine moieties with the benzimidazole core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The azetidine moiety can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-4-(3-biphenyl)-6-(4-biphenyl)-1,3,5-triazine: This compound has a similar structure but with a triazine ring instead of a benzimidazole core.
2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine: This compound shares the pyrimidine ring but has different substituents.
Uniqueness
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core, a pyrimidine ring, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C14H10Cl3N5 |
|---|---|
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole |
InChI |
InChI=1S/C14H10Cl3N5/c15-8-1-2-10-11(3-8)20-12(19-10)7-5-22(6-7)13-9(16)4-18-14(17)21-13/h1-4,7H,5-6H2,(H,19,20) |
InChI-Schlüssel |
QTLIOJJPRQNFMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=NC(=NC=C2Cl)Cl)C3=NC4=C(N3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(4-Phenyl-piperazin-1-yl)-hexyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B8599155.png)
![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)

![1-(Diphenylmethyl)-3-[(propan-2-yl)amino]azetidine-3-carbonitrile](/img/structure/B8599175.png)










